molecular formula C28H31Cl2N5 B12224783 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12224783
M. Wt: 508.5 g/mol
InChI Key: OJXOTQKKKNSKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for fused heterocyclic systems. The parent structure, pyrazolo[1,5-a]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at positions 1 and 5-a, respectively. Substituents are assigned based on their positions on this bicyclic framework:

  • Position 5 : A tert-butyl group (-C(CH₃)₃).
  • Position 7 : A 4-(4-chlorobenzyl)piperazin-1-yl group, where the piperazine ring is substituted at the nitrogen atom with a 4-chlorobenzyl moiety.
  • Position 3 : A 4-chlorophenyl group.
  • Position 2 : A methyl group.

The full IUPAC name is derived by prioritizing substituents in descending order of seniority (tert-butyl > chlorophenyl > piperazinyl > methyl). The resulting nomenclature is 5-tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine .

Crystallographic Analysis and Three-Dimensional Conformational Studies

While crystallographic data for this specific compound are not publicly available, structural analogs provide insights into its likely conformation. For example, the pyrazolo[1,5-a]pyrimidine core in related compounds adopts a nearly planar geometry, with minor puckering in the pyrimidine ring. Key features include:

  • Torsional angles : The tert-butyl group at position 5 introduces steric bulk, likely forcing the adjacent pyrimidine ring into a slight boat conformation.
  • Piperazine orientation : The 4-(4-chlorobenzyl)piperazin-1-yl group at position 7 is expected to adopt a chair conformation, with the chlorobenzyl substituent equatorial to minimize steric strain.

Table 1 : Hypothetical crystallographic parameters based on analog data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.4 Å, b = 8.9 Å, c = 15.2 Å
β angle 98.7°

Spectroscopic Characterization (NMR, IR, UV-Vis, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.48 (s, 9H, tert-butyl)
    • δ 2.56 (s, 3H, C2-methyl)
    • δ 3.12–3.45 (m, 8H, piperazine protons)
    • δ 4.38 (s, 2H, benzyl CH₂)
    • δ 7.25–7.42 (m, 8H, aromatic protons from chlorophenyl and chlorobenzyl groups).
  • ¹³C NMR :

    • δ 29.8 (tert-butyl CH₃)
    • δ 56.2 (piperazine C-N)
    • δ 128.3–138.5 (aromatic carbons)
    • δ 155.9 (pyrazolo[1,5-a]pyrimidine C5).
Infrared Spectroscopy (IR)
  • Strong absorption at 760 cm⁻¹ (C-Cl stretch)
  • Peaks at 1,250–1,300 cm⁻¹ (C-N stretching in piperazine)
  • Aromatic C-H bending at 830 cm⁻¹ .
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₐ = 265 nm (π→π* transition in the aromatic system)
  • Shoulder at 310 nm (n→π* transition from lone pairs on nitrogen).
Mass Spectrometry
  • ESI-MS : m/z = 549.2 [M+H]⁺ (calculated for C₂₉H₃₁Cl₂N₅)
  • Fragmentation peaks at m/z 434.1 (loss of tert-butyl) and 315.0 (loss of piperazinyl group).

Comparative Structural Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives

Table 2 : Structural comparison with analogs

Feature Target Compound Analog from Analog from
Core structure Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine
Position 7 substituent 4-(4-Chlorobenzyl)piperazinyl Dimethylpropane diamine Carboxamide
Chlorine content 2 Cl atoms 1 Cl atom 0 Cl atoms
Molecular weight 548.5 g/mol 402.9 g/mol 460.5 g/mol

Key differences include:

  • The target compound’s piperazinyl group enhances solubility in polar solvents compared to the dimethylpropane diamine in .
  • The absence of a carboxamide group (as in ) reduces hydrogen-bonding potential but improves lipophilicity.

Properties

Molecular Formula

C28H31Cl2N5

Molecular Weight

508.5 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H31Cl2N5/c1-19-26(21-7-11-23(30)12-8-21)27-31-24(28(2,3)4)17-25(35(27)32-19)34-15-13-33(14-16-34)18-20-5-9-22(29)10-6-20/h5-12,17H,13-16,18H2,1-4H3

InChI Key

OJXOTQKKKNSKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Core Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

The synthesis begins with the construction of the pyrazolo[1,5-a]pyrimidine core, which is typically achieved through cyclization reactions.

Key Steps:

  • Formation of Intermediate 1 :

    • Reaction : 5-Amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy-heterocycle intermediate (e.g., 1 in Scheme 1).
    • Conditions : Reflux in ethanol, 12–24 hours.
    • Yield : ~89%.
  • Chlorination at Positions 5 and 7 :

    • Reagents : Phosphorus oxychloride (POCl₃) under solvent-free conditions.
    • Product : 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ).
    • Yield : ~61%.
  • Functionalization at Position 7 :

    • Substitution Reaction : Nucleophilic displacement of chlorine at position 7 using morpholine or other amines in the presence of potassium carbonate.
    • Example : Reaction with morpholine yields 7-morpholino-substituted derivatives (3 ).
    • Yield : ~94%.
Step Reagents/Conditions Yield Reference
1 Diethyl malonate, NaOEt 89%
2 POCl₃, solvent-free 61%
3 Morpholine, K₂CO₃ 94%

Functionalization at Position 7

The target compound requires substitution at position 7 with 4-(4-chlorobenzyl)piperazine. This step is critical for introducing the bioactive piperazine-chlorobenzyl moiety.

Methodology:

  • Chlorination Reagent : POCl₃ is used to activate the pyrimidine core for nucleophilic substitution.
  • Amination Reaction :
    • Nucleophile : 4-(4-Chlorobenzyl)piperazine.
    • Base : K₂CO₃ or Cs₂CO₃.
    • Solvent : DMF or toluene.
    • Temperature : 80–120°C for 12–24 hours.
    • Yield : ~70–80% (estimated from analogous reactions).
Example Protocol:
Parameter Value
Starting Material 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Nucleophile 4-(4-Chlorobenzyl)piperazine
Base Cs₂CO₃
Solvent DMF
Temperature 100°C
Reaction Time 24 hours

Key Reaction Conditions and Optimization

Critical Parameters:

  • Temperature : Elevated temperatures (80–120°C) improve selectivity for position 7 substitution.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) facilitate coupling reactions.
Comparative Analysis of Substitution Methods:
Method Advantages Limitations
Direct Amination High yield, fewer steps Requires anhydrous conditions
Boc Protection Better solubility control Additional deprotection step

Purification and Characterization

Techniques:

  • Column Chromatography : Silica gel columns with dichloromethane/methanol gradients.
  • Spectroscopic Methods :
    • ¹H NMR : Confirms tert-butyl (δ 1.4–1.6 ppm) and piperazine protons (δ 2.5–3.5 ppm).
    • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ = 550.1 g/mol).

Summary of Preparation Routes

Route Steps Yield References
Core Synthesis + Direct Amination Cyclization → Chlorination → Substitution ~50–60%
Boc Protection Approach Cyclization → Chlorination → Boc Protection → Deprotection → Substitution ~60–70%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can occur at the chlorobenzyl and chlorophenyl groups, potentially leading to the formation of corresponding benzyl and phenyl derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the chlorobenzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Benzyl and phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its applications, particularly in scientific research, including its synthesis, biological properties, and potential therapeutic uses.

Structure

The compound features a tert-butyl group , a 4-(4-chlorobenzyl)piperazine moiety , and a chlorophenyl group attached to the pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C28H31Cl2N5C_{28}H_{31}Cl_2N_5 with a molecular weight of 508.5 g/mol.

Antimicrobial Properties

Research indicates that 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibits promising antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes, potentially offering a therapeutic avenue for treating viral infections.

Anticancer Potential

In cancer research, this compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism may involve the modulation of specific molecular targets related to cell proliferation and apoptosis, positioning it as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: It may bind to specific receptors on the cell surface, modulating their activity.

    Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: It may influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structure-Activity Relationship (SAR) Insights

  • Position 3 (Aryl substitution) :
    • Chlorophenyl (target compound) vs. fluorophenyl (CAS 950321-02-5): Chlorine’s larger atomic radius may strengthen hydrophobic interactions, while fluorine’s electronegativity enhances selectivity .
    • Trimethoxy (6m) or carbamoyl (134) groups: Polar substituents improve target binding but may reduce cell permeability .
  • Position 5 (tert-butyl vs. other groups) :
    • tert-butyl (target) vs. trifluoromethyl (): tert-butyl offers superior metabolic stability, while CF3 increases electron-withdrawing effects .
  • Position 7 (Piperazine derivatives) :
    • 4-(4-Cl-Bn)piperazinyl (target) vs. morpholinylpropyl (): Piperazine’s basic nitrogen enhances solubility, whereas morpholine’s oxygen may alter pharmacokinetics .

Biological Activity

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits significant biological activities due to its unique structural features, which include a pyrazolo-pyrimidine core, a tert-butyl group enhancing lipophilicity, and piperazine and chlorophenyl moieties contributing to its pharmacological properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H27Cl2N5, with a molecular weight of 494.5 g/mol. The structure includes:

  • Tert-butyl group : Increases hydrophobicity and solubility.
  • Piperazine moiety : Known for its diverse pharmacological effects.
  • Chlorobenzyl substituent : May enhance binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions such as cyclocondensation and nucleophilic substitution. The optimization of these reactions is crucial for improving yields and selectivity. The general synthetic pathway includes:

  • Formation of the pyrazolo-pyrimidine core.
  • Introduction of the tert-butyl group.
  • Substitution with piperazine and chlorobenzyl groups.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains. The specific compound under study has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Critical in neurotransmission; inhibitors may have implications in treating Alzheimer's disease.
  • Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria.

In vitro studies have reported IC50 values indicating strong inhibitory activity against these enzymes .

Binding Affinity Studies

Docking studies have illustrated the interaction of 5-tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine with various biological targets. These studies are instrumental in elucidating the compound's mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
7-(morpholin-4-yl)-pyrazolo[1,5-a]pyrimidineMorpholine substitution at position 7Anticancer activity
4-(4-fluorophenyl)-7-(piperidin-1-yl)-pyrazolo[1,5-a]pyrimidinePiperidine substitutionCNS effects
2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidineChlorophenyl at position 2Antimicrobial properties

The unique combination of substituents in 5-tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine enhances its lipophilicity and bioavailability compared to these similar compounds .

Case Studies

Several studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Activity : A study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
  • Antibacterial Screening : Compounds were tested against multiple bacterial strains, showing varying degrees of effectiveness that warrant further investigation into their mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.